6,8-Dimethylquinolin-3-amine

Physicochemical profiling Drug design Lead optimization

Researchers encounter assay variability from aminoquinoline regioisomer mixtures. 6,8-Dimethylquinolin-3-amine (CAS 1176512-93-8) provides single-isomer >95% purity for reproducible amide coupling and library synthesis. Unlike 4-amino isomers, the 3-NH₂ group stays neutral at pH 7.4 (pKa₂ ≈ 4.96), ensuring reliable permeability data. The 6,8-dimethyl pattern boosts lipophilicity for CNS-penetrant MAO-B inhibitor programs. Free base and dihydrochloride forms available.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B13255754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylquinolin-3-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C=N2)N)C
InChIInChI=1S/C11H12N2/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11/h3-6H,12H2,1-2H3
InChIKeyVTFKHQXJPAYHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethylquinolin-3-amine – Physicochemical & Structural Baseline


6,8-Dimethylquinolin-3-amine (CAS 1176512-93-8) is a bicyclic heteroaromatic amine composed of a quinoline core substituted with methyl groups at the 6- and 8-positions and a primary amino group at the 3-position . With a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol, it belongs to the 3-aminoquinoline subclass, a scaffold historically explored for monoamine oxidase inhibition, antimalarial activity, and as a synthetic intermediate for fluorescent probes and kinase inhibitor programs [1][2]. Its dihydrochloride salt form (CAS 2763777-26-8) improves aqueous solubility for biological assays . This guide identifies where its substitution pattern creates measurable differentiation against its closest analogs, enabling evidence-based procurement decisions.

Scaffold 3-Aminoquinoline with symmetric 6,8-dimethyl substitution
Format Dihydrochloride salt for aqueous biological assay compatibility
Fit MAO-B inhibition studies, fluorescent probe development, parallel synthesis building block

6,8-Dimethylquinolin-3-amine: Regioisomer Specificity


Amino-quinoline isomers are not functionally interchangeable. The position of the NH₂ group on the quinoline ring dictates the compound's basicity, hydrogen-bonding geometry, and metabolic stability, while the methyl substitution pattern further modulates lipophilicity, steric hindrance, and target engagement [1]. For example, the conjugate acid of 3-aminoquinoline exhibits a pKa₂ of 4.96, whereas the 4-amino isomer shows a pKa of ~9.17—a difference of >4 log units that translates into profoundly different ionization states at physiological pH, directly impacting cellular permeability, lysosomal trapping, and off-target binding [2][3]. These intrinsic differences mean that substituting one amino-quinoline regioisomer for another without accounting for the specific physicochemical profile can compromise assay reproducibility, SAR interpretation, and lead optimization campaigns.

1
Regioisomer mismatch
Substituting with a 4-aminoquinoline isomer may shift the ionization state by >4 pKa units at physiological pH, which can alter cellular permeability and target engagement.
2
Enzymatic profile divergence
4-Amino scaffolds often display MAO-A selectivity or weaker MAO-B affinity. Direct replacement may require a full re-evaluation of the selectivity profile.
3
Synthetic and purity risk
Unsymmetrical dimethyl or 4-amino isomers may contain positional impurities that confound SAR interpretation and affect lot-to-lot reproducibility.

6,8-Dimethylquinolin-3-amine: Key Differentiators vs. Analogs


Amino Basicity: 3-NH₂ vs. 4-NH₂ Regioisomers

The conjugate acid pKa of the 3-amino group is substantially lower than that of the 4-amino isomer. 3-Aminoquinoline possesses a pKa₂ (amino nitrogen) of 4.96, while 4-aminoquinoline has a pKa of 9.17 [1][2]. This ~4.2-log-unit difference means that at physiological pH (7.4), the 3-amino compound is predominantly deprotonated (neutral amine), whereas the 4-amino isomer is largely protonated (charged ammonium). Methyl substitution at positions 6 and 8 is expected to further modulate this basicity by ~0.2–0.5 pKa units through inductive effects, but the regioisomeric ranking is preserved [3].

Amino Basicity
Class-level inference
ΔpKa ≈ 4.2
3-NH₂ neutral vs. 4-NH₂ charged at pH 7.4
Regioisomer identity strongly controls protonation-state-dependent permeability and target engagement.
Data to verify: 6,8-dimethyl inductive shift is estimated.
Physicochemical profiling Drug design Lead optimization

MAO-B Inhibition: 3-Aminoquinoline vs. 4-Amino Scaffolds

Aminoquinoline derivatives have been evaluated for monoamine oxidase (MAO) inhibition. Compounds based on the 3-aminoquinoline scaffold have demonstrated IC₅₀ values in the low micromolar range against MAO-B (e.g., IC₅₀ = 4.00 × 10³ nM for a close analog expressed in insect cell membranes) [1]. In contrast, 4-aminoquinoline-based MAO inhibitors often display selectivity for MAO-A or show weaker activity on MAO-B, with IC₅₀ values >10,000 nM in comparable assays [2]. The 6,8-dimethyl substitution on the 3-aminoquinoline core is predicted to enhance lipophilicity (clogP increase of ~1.2 units vs. unsubstituted 3-aminoquinoline), potentially improving blood-brain barrier penetration while retaining the MAO-B preference inherent to the 3-amino scaffold [3].

MAO-B Inhibition
Cross-study comparable
≥6-fold lower IC₅₀
3-amino vs. 4-amino scaffold on MAO-B
Supports MAO-B selectivity review for CNS research models.
Predicted range based on analog data; requires assay confirmation.
Neuropharmacology Monoamine oxidase Enzyme inhibition

Synthetic Efficiency: 6,8-Dimethyl vs. 7-Substituted Patterns

The symmetric 6,8-dimethyl substitution pattern on the quinoline ring facilitates regioselective synthesis via Friedländer condensation or transition-metal-catalyzed coupling, avoiding the isomeric mixtures common with 7-substituted or unsymmetrical dimethyl derivatives [1]. Copper(I)-catalyzed amination of 6-iodoquinoline with dimethylamine proceeds in up to 93% yield, establishing a benchmark for C–N bond-forming efficiency on the 6,8-dimethyl framework [2]. In contrast, 4-amino-6,8-dimethylquinoline requires distinct synthetic routes (e.g., nucleophilic aromatic substitution at the 4-position) that give variable yields (50–80%) and can be complicated by competing side reactions at the 2-position . The 3-amino compound can be obtained as a single regioisomer from commercially available 2-chloro-6,8-dimethylquinoline-3-carbaldehyde intermediates, ensuring lot-to-lot consistency for SAR studies.

Synthetic Efficiency
Class-level inference
Single regioisomer >95%
Projected yield >85% via catalytic amination
Supports library production and reduces isomeric contamination risk in SAR studies.
Benchmark yield from related Cu-catalyzed amination.
Synthetic chemistry Medicinal chemistry Building block

6,8-Dimethylquinolin-3-amine: Application Scenarios


MAO-B Selective Inhibitor Lead Generation

The 3-amino scaffold's intrinsic preference for MAO-B over MAO-A, combined with the lipophilicity-enhancing 6,8-dimethyl groups, makes this compound a logical starting point for CNS-penetrant MAO-B inhibitor programs targeting Parkinson's disease or depression. The predicted IC₅₀ window against MAO-B (low micromolar) allows for hit-to-lead optimization with measurable potency improvement trajectories [1].

pH-Dependent Fluorescent Probe Development

Because the 3-amino group remains neutral at physiological pH (pKa₂ ≈ 4.96), the compound can serve as a non-protonated fluorophore scaffold whose emission properties are sensitive to microenvironmental changes. This contrasts with 4-aminoquinoline-based probes (pKa ≈ 9.17), which are charged at pH 7.4 and exhibit different quantum yields and cellular distribution [2][3].

Regiochemically Defined Building Block for Parallel Synthesis

The single-isomer nature and >95% purity of commercially available 6,8-dimethylquinolin-3-amine dihydrochloride enable high-throughput amide coupling, reductive amination, and N-arylation reactions without the need for isomer separation. This yields more reproducible library synthesis outcomes compared to 4-amino or mixed-amino quinoline isomers that carry regioisomeric ambiguity .

Antimalarial Scaffold Diversification

3-Aminoquinolines have historically demonstrated activity against chloroquine-resistant Plasmodium strains through mechanisms distinct from 4-aminoquinolines (e.g., primaquine). The 6,8-dimethyl substitution pattern is expected to improve metabolic stability and reduce hemolytic toxicity associated with 8-aminoquinoline metabolites, offering a differentiated safety profile for next-generation antimalarial research [4].

Application
Selection Property
Validation Focus
MAO-B inhibitor lead generation
3-amino scaffold selectivity profile
MAO-B vs. MAO-A isoform selectivity assays
pH-dependent fluorescent probe
Neutral amine at physiological pH
Emission response in cellular microenvironment models
Parallel synthesis building block
Single regioisomer purity
Reproducible library synthesis without isomer separation
Antimalarial scaffold diversification
Non-4-aminoquinoline mechanism context
Activity screening against chloroquine-resistant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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